molecular formula C13H7Cl2F3N2O4S B009513 Flusulfamide CAS No. 106917-52-6

Flusulfamide

Cat. No.: B009513
CAS No.: 106917-52-6
M. Wt: 415.2 g/mol
InChI Key: GNVDAZSPJWCIQZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Flusulfamide primarily targets the myxomycete fungi, including Plasmodiophora brassicae (clubroot of brassicas), Spongospora subterranea (powdery scab of potatoes), and Streptomyces scabies (common potato scab) . These fungi are responsible for various plant diseases, and this compound acts against them to control their spread .

Mode of Action

This compound acts by preventing the germination of both resting spores and secondary zoospores . This is achieved through the cleavage of key structures within the spore walls . The fungicide directly acts against resting spores . When placed in root exudates of Chinese cabbage, untreated resting spores germinated at a high frequency while this compound-treated resting spores hardly germinated at all .

Biochemical Pathways

This compound affects the germination process of the fungal spores. It inhibits the biochemical events occurring in the pathogen’s cells .

Pharmacokinetics

It is known that this compound is primarily a soil-applied fungicide . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties are likely to be influenced by soil characteristics and environmental conditions.

Result of Action

The result of this compound’s action is the suppression of diseases caused by the targeted fungi. By inhibiting spore germination, this compound prevents the fungi from infecting plants and causing disease . This results in healthier plants and improved crop yields .

Action Environment

The action of this compound is influenced by environmental factors. Its effectiveness is determined by physicochemical properties such as solubility in water, log Pow, and stability to biotic and abiotic degradation processes . The fungicide can be incorporated into the soil or applied directly to tubers and transplants prior to planting . In field trials, this compound, used at very much lower application rates, gave greater disease control than reference products .

Biochemical Analysis

Biochemical Properties

Flusulfamide interacts with key structures within the spore walls of certain fungi, preventing the germination of both resting spores and secondary zoospores . This interaction disrupts the life cycle of the fungi, effectively controlling their spread.

Cellular Effects

This compound’s primary cellular effect is the inhibition of spore germination. It is ineffective against fungi established within cortical cells of the host root . It directly acts against resting spores, suppressing root-hair infection and club formation .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the cell walls of resting spores . This binding prevents the germination of the spores, thereby inhibiting the spread of the fungi .

Temporal Effects in Laboratory Settings

This compound’s effects over time have been observed in laboratory settings. It has been found to be stable between 35 °C and 80 °C in the dark for 90 days

Transport and Distribution

This compound is primarily a soil-applied fungicide , suggesting that it is transported and distributed through the soil

Properties

IUPAC Name

4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F3N2O4S/c14-10-3-2-8(6-9(10)13(16,17)18)25(23,24)19-12-4-1-7(20(21)22)5-11(12)15/h1-6,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNVDAZSPJWCIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057929
Record name Flusulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106917-52-6
Record name Flusulfamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106917-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flusulfamide [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106917526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flusulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUSULFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKO7028G4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a 400 ml flask, 200 ml of o-xylene, 1 ml of pyridine and 1.7 g (0.01 mole) of 2-chloro-4-nitroaniline were charged. While stirring the contents at room temperature, 2.8 g (0.01 mole) of 4-chloro-3-trifluoromethylbenzenesulfonylchloride was added dropwise at room temperature over 30 minutes. Thereafter, the reaction mixture was heated and stirred for 10 hours under reflux (140°-145° C.). After cooling the reaction mixture to room temperature, it was thoroughly washed first with dilute hydrochloric acid and then with water. Subsequent to its dehydration with anhydrous sodium sulfate, o-xylene was distilled off under reduced pressure. The residue was subjected to silica gel chromatography (eluent: benzene) to isolate the intended Compound 3. m.p. 156°-158° C., yield 2.3 g (55%).
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does flusulfamide interact with its target and what are the downstream effects?

A: this compound inhibits the germination of Plasmodiophora brassicae resting spores. [] While the precise mechanism remains unclear, research suggests that this compound disrupts primary zoosporogenesis, the initial stage of spore germination. [] Transmission electron microscopy revealed that this compound treatment halted this process in the early phase. []

Q2: What is the molecular formula, weight, and available spectroscopic data for this compound?

A2: * Molecular formula: C13H9Cl2F3N2O4S * Molecular weight: 413.2 g/mol

Q3: Are there any known compatibility issues with this compound in formulations or application methods?

A3: The research mentions the successful formulation of this compound into various forms for agricultural application, including:

  • Dust powder (DP): []
  • Granules (GR): []
  • Soil drench solutions: []

Q4: Does this compound exhibit any catalytic properties?

A4: The provided research focuses primarily on this compound's fungicidal activity against clubroot disease. There is no mention of catalytic properties or applications for this compound.

Q5: Have any computational chemistry or modeling studies been conducted on this compound?

A5: The provided research papers do not delve into computational chemistry or modeling studies related to this compound.

Q6: How do structural modifications of this compound affect its activity against Plasmodiophora brassicae?

A: Research indicates that the sulfonanilide moiety in this compound plays a crucial role in its efficacy against clubroot disease. [] Specifically, derivatives with 2-chloro-4-trifluoromethylanilide and 2-chloro-4-nitroanilide substitutions demonstrated increased activity. [] This highlights the importance of these specific structural features for the fungicidal action of this compound.

Q7: What are the common formulations of this compound and are there any strategies to improve its stability, solubility, or bioavailability?

A: this compound is commonly formulated as a dust powder (DP) and granules (GR) for soil application. [] Information regarding strategies for improving its stability, solubility, or bioavailability is limited in the provided research.

Q8: Is there any information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in plants or the environment?

A8: The provided research primarily focuses on the fungicidal activity of this compound and doesn't delve into its environmental fate or ADME in plants. Further research is needed to understand these aspects comprehensively.

Q9: What are the typical in vitro and in vivo methods used to assess the efficacy of this compound against clubroot disease?

A9: Research commonly evaluates this compound's efficacy using:

  • In vitro assays: Assessing the inhibition of Plasmodiophora brassicae resting spore germination. []
  • In vivo experiments: Conducted in controlled environments (greenhouses) [] or under field conditions [, , ] using susceptible cruciferous crops like Chinese cabbage.

Q10: Are there any known cases of resistance to this compound in Plasmodiophora brassicae populations?

A10: The development of resistance is a significant concern with any pesticide. While the provided research does not specifically mention this compound resistance in Plasmodiophora brassicae, it is an area that warrants monitoring and further investigation.

Q11: What are the known toxicological effects of this compound and its safety profile?

A11: The provided research focuses on this compound's efficacy against clubroot and doesn't provide detailed toxicological data. Always refer to the product's Safety Data Sheet (SDS) for comprehensive safety information.

Q12: Are there any studies on targeted delivery of this compound or the use of biomarkers to assess treatment efficacy?

A12: The research presented does not discuss targeted delivery systems or the use of biomarkers for this compound.

Q13: What analytical methods are used for the detection and quantification of this compound?

A: High-performance liquid chromatography (HPLC) with UV detection (UVD) and mass spectrometry (MS) is a commonly employed technique for analyzing this compound residues in agricultural products. [, ] This approach allows for sensitive and specific detection and quantification of the fungicide in complex matrices.

Q14: Are there any viable alternatives to this compound for clubroot control?

A14: The research explores several alternative approaches for managing clubroot disease, including:

  • Biological control: Using beneficial antagonists like Trichoderma species, Bacillus species, and Pseudomonas species. [, ]
  • Cultural practices: Adjusting soil pH using lime to create less favorable conditions for P. brassicae. [, , ]
  • Crop rotation: Introducing non-host crops to break the disease cycle. []

Q15: What are some key milestones in clubroot research and the development of this compound as a control agent?

A15: Key milestones and research areas include:

  • Screening and development of resistant cultivars: Breeding programs continuously strive to develop cruciferous crop varieties with resistance to various P. brassicae races. []
  • Evaluation of alternative control methods: Exploring biological control agents, cultural practices, and integrated pest management strategies to reduce reliance on chemical treatments. [, ]

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